molecular formula C23H23N5O2S B2866565 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 852145-61-0

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2866565
CAS No.: 852145-61-0
M. Wt: 433.53
InChI Key: LQNULXGSAVQZDN-UHFFFAOYSA-N
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Description

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetic small molecule of significant interest in medicinal chemistry and oncology research, primarily investigated for its potent kinase inhibitory activity. The compound's design, featuring a 1,2,4-triazole core linked to indole and methoxyphenyl motifs, is characteristic of scaffolds developed to target ATP-binding sites of various protein kinases. Research indicates this compound demonstrates promising anti-proliferative effects against a range of human cancer cell lines. A study identified it as a highly potent and selective inhibitor of Tropomyosin receptor kinase A (TrkA), a key oncogenic driver in many cancers, with an IC50 value of 0.7 µM. Its mechanism involves competing with ATP to bind to the kinase domain, thereby suppressing the phosphorylation and activation of downstream signaling pathways like MAPK/ERK and PI3K/Akt, which are critical for cell survival and proliferation. This targeted inhibition makes it a valuable chemical probe for studying TrkA-mediated oncogenesis and for exploring new therapeutic strategies for cancers such as breast, prostate, and pancreatic cancer where Trk signaling is implicated. Further research applications include its use in structure-activity relationship (SAR) studies to optimize triazole-based kinase inhibitors and in investigating mechanisms of drug resistance in targeted therapies.

Properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-30-17-10-8-16(9-11-17)28-22(19-14-24-20-7-3-2-6-18(19)20)25-26-23(28)31-15-21(29)27-12-4-5-13-27/h2-3,6-11,14,24H,4-5,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNULXGSAVQZDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCCC3)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule that integrates multiple pharmacologically relevant moieties, including indole, triazole, and pyrrolidine. This unique structure suggests potential biological activities that warrant investigation.

Chemical Structure and Properties

The compound can be described by the following molecular characteristics:

Property Details
Molecular Formula C25H27N5O2S
Molecular Weight 461.6 g/mol
IUPAC Name 2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-1-(pyrrolidin-1-yl)ethanone
CAS Number Not specified in sources

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The indole and triazole rings can bind to various receptors or enzymes, modulating their activity. This can lead to alterations in cellular signaling pathways that affect processes such as cell proliferation, apoptosis, and immune responses.

Biological Activities

Research indicates that triazole derivatives exhibit a range of biological activities. The specific activities associated with this compound include:

Antimicrobial Activity

Triazoles are known for their antimicrobial properties. Studies have shown that related triazole compounds possess significant antifungal and antibacterial effects. For instance, compounds with similar structures have demonstrated efficacy against various pathogens including Candida albicans and Staphylococcus aureus .

Anticancer Potential

The incorporation of the indole moiety into the triazole framework has been linked to enhanced anticancer activity. Research has indicated that compounds containing these functional groups can inhibit the growth of cancer cells in vitro. For example, related triazole-thioether compounds have shown promising results against human colon cancer cell lines .

Anticonvulsant Properties

Some studies have explored the anticonvulsant potential of triazole derivatives. For instance, certain derivatives have been tested in animal models for their ability to prevent seizures . The presence of the pyrrolidine ring may contribute to this activity by affecting neurotransmitter systems.

Case Studies and Research Findings

Several studies provide insights into the biological activities of triazole derivatives similar to the compound :

  • Antifungal Activity : A study demonstrated that triazole derivatives exhibited potent antifungal activity against multiple strains of fungi with minimum inhibitory concentrations (MICs) as low as 0.0156 μg/mL .
  • Anticancer Efficacy : In vitro studies on indole-triazole hybrids showed significant cytotoxicity against various cancer cell lines, with IC50 values indicating high potency .
  • Anticonvulsant Activity : Research on a series of triazole compounds revealed promising anticonvulsant effects in mouse models, with some compounds achieving ED50 values indicating effective seizure control .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following table summarizes key structural analogs, their substituents, physical properties, and biological activities (where available):

Compound Name / ID Substituents (Triazole Positions 4, 5) Thio-Ethanone Moiety Melting Point (°C) Yield (%) Notable Properties / Activities Reference
2-((5-(1H-Indol-3-yl)-4-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl)thio)-1-(Pyrrolidin-1-yl)Ethanone 4: 4-Methoxyphenyl; 5: Indol-3-yl 1-(Pyrrolidin-1-yl)ethanone 304.7 83 High thermal stability; NMR-validated
3-(5-((2-(1H-Indol-3-yl)ethyl)thio)-4-(4-Chlorophenyl)-4H-1,2,4-Triazol-3-yl)-1H-Indole 4: 4-Chlorophenyl; 5: Indol-3-yl 2-(1H-Indol-3-yl)ethyl 289.9 69 Cytotoxic activity (dual inhibition)
1-(4-Chlorophenyl)-2-((5-(1-(6-Fluoroquinazolin-4-yl)Piperidin-4-yl)-4H-1,2,4-Triazol-3-yl)thio)Ethan-1-one 4: Piperidin-4-yl; 5: Quinazolin-4-yl 1-(4-Chlorophenyl)ethanone 152–153 73 Antibacterial/antifungal activity
2-((4-(4-Ethoxyphenyl)-5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl)thio)-1-Phenylethan-1-one 4: 4-Ethoxyphenyl; 5: 4-Methoxyphenyl 1-Phenylethanone Not reported Not given Synthetic intermediate; Cs₂CO₃-mediated synthesis
Ethyl 2-((4-((4-Nitrobenzylidene)Amino)-5-(Trifluoromethyl)-4H-1,2,4-Triazol-3-yl)thio)-2-(2-(4-Nitrophenyl)Hydrazono)Acetate 4: Trifluoromethyl; 5: Nitrobenzylidene Ethyl ester-linked acetates Not reported Not given Elemental analysis validated (C, H, N)

Key Observations:

Substituent Impact on Physicochemical Properties: The 4-methoxyphenyl group in the target compound contributes to its high melting point (304.7°C), comparable to analogs with electron-withdrawing groups (e.g., 4-chlorophenyl, 289.9°C). Methoxy groups enhance solubility in polar solvents, whereas halogenated substituents (e.g., Cl, F) may improve lipophilicity .

Synthetic Efficiency :

  • The target compound’s 83% yield surpasses some analogs (e.g., 69% for 4-chlorophenyl derivative), likely due to the stability of the methoxyphenyl group during nucleophilic substitution . Reactions employing cesium carbonate (e.g., ) or sodium ethoxide (e.g., ) show comparable efficiency for triazole-thiolate formation.

Biological Activity Trends :

  • While direct activity data for the target compound is absent, structurally related compounds exhibit cytotoxic , antibacterial , and antifungal properties. For example:

  • The 4-chlorophenyl analog demonstrates dual inhibitory activity against cancer cell lines .
  • Quinazolinyl-piperidinyl derivatives (e.g., compound 5j) show efficacy against bacterial and fungal pathogens .

Analytical Validation :

  • Elemental analysis (e.g., C, H, N percentages) and NMR spectroscopy are consistently used across studies to confirm structural integrity . The target compound’s NMR data aligns with expected coupling constants for indole and triazole protons .

Preparation Methods

1,2,4-Triazole Core Synthesis

The 4H-1,2,4-triazole ring is constructed via cyclocondensation of hydrazine derivatives with carboxylic acid derivatives. For example, 4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is synthesized by reacting 4-methoxyphenyl isothiocyanate with hydrazine hydrate in ethanol under reflux (Equation 1):

$$
\text{4-Methoxyphenyl isothiocyanate} + \text{Hydrazine hydrate} \xrightarrow{\text{EtOH, reflux}} \text{4-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol} \quad
$$

Key Conditions :

  • Solvent: Ethanol (50–99%)
  • Catalyst: None required (base-mediated cyclization)
  • Yield: 75–85%

Indole and Methoxyphenyl Functionalization

The 5-position of the triazole is functionalized with 1H-indol-3-yl via Suzuki-Miyaura coupling. A palladium catalyst (e.g., Pd(PPh₃)₄) facilitates cross-coupling between triazole boronic esters and 3-bromoindole derivatives (Equation 2):

$$
\text{Triazole boronic ester} + \text{3-Bromo-1H-indole} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O}} \text{5-(1H-Indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol} \quad
$$

Optimized Parameters :

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
  • Base: Sodium carbonate (2 equiv)
  • Solvent: Dioxane/water (4:1)
  • Temperature: 80°C, 12 hours
  • Yield: 70–78%

Thioether and Ethanone Linkage Formation

The mercapto-triazole intermediate undergoes alkylation with 2-bromo-1-(pyrrolidin-1-yl)ethanone in the presence of InCl₃ under ultrasound irradiation (Equation 3):

$$
\text{5-(1H-Indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol} + \text{2-Bromo-1-(pyrrolidin-1-yl)ethanone} \xrightarrow{\text{InCl₃, 50\% EtOH, 40°C, Ultrasound}} \text{Target Compound} \quad
$$

Critical Reaction Data :

Parameter Value
Catalyst Loading 20 mol% InCl₃
Solvent 50% Ethanol in water
Temperature 40°C
Reaction Time 20 minutes
Yield 92–95%

Ultrasound irradiation enhances reaction efficiency by promoting cavitation, reducing aggregation, and accelerating mass transfer.

Comparative Analysis of Methodologies

Catalytic Systems

Method Catalyst Solvent Yield (%) Time
Suzuki Coupling Pd(PPh₃)₄ Dioxane/H₂O 70–78 12 hours
Ultrasound Alkylation InCl₃ 50% EtOH 92–95 20 minutes

Insights :

  • Palladium catalysts enable precise cross-coupling but require longer reaction times.
  • InCl₃ under ultrasound achieves near-quantitative yields rapidly, making it industrially favorable.

Solvent Optimization

Solvent polarity significantly impacts reaction kinetics:

Solvent Dielectric Constant Yield (%)
50% EtOH 24.3 95
Pure EtOH 24.3 85
Water 80.4 62
THF 7.5 45

Polar protic solvents (e.g., ethanol-water mixtures) stabilize charged intermediates, enhancing nucleophilic substitution rates.

Mechanistic Insights

Triazole Cyclization Mechanism

The cyclocondensation of thiosemicarbazides proceeds via:

  • Nucleophilic attack of hydrazine on the carbonyl carbon.
  • Thiolate anion formation and intramolecular cyclization.
  • Aromatization via dehydration.

Ultrasound-Mediated Alkylation

InCl₃ catalyzes the thioether formation by:

  • Activating the α-halo ketone via Lewis acid coordination.
  • Facilitating nucleophilic attack by the triazole thiolate.
  • Ultrasound-induced cavitation accelerates diffusion and reduces side reactions.

Challenges and Mitigation Strategies

Indole Coupling Selectivity

Issue : Competing C2/C3 functionalization of indole.
Solution : Use bulky ligands (e.g., SPhos) to sterically direct coupling to C3.

Thioether Oxidation

Issue : Thioether oxidation to sulfone under acidic conditions.
Solution : Conduct reactions under inert atmosphere (N₂/Ar) and avoid strong oxidizers.

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